molecular formula C13H15N3O B2748823 N-(1-Propan-2-ylindazol-5-yl)prop-2-enamide CAS No. 2305413-70-9

N-(1-Propan-2-ylindazol-5-yl)prop-2-enamide

Cat. No.: B2748823
CAS No.: 2305413-70-9
M. Wt: 229.283
InChI Key: YGLWAFVIRKCYDE-UHFFFAOYSA-N
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Description

N-(1-Propan-2-ylindazol-5-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Propan-2-ylindazol-5-yl)prop-2-enamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Enamide: The final step involves the reaction of the indazole derivative with acryloyl chloride in the presence of a base such as triethylamine to form the enamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted enamides with various functional groups.

Scientific Research Applications

N-(1-Propan-2-ylindazol-5-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Propan-2-ylindazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-benzyl-N-(propan-2-yl)prop-2-enamide: Similar structure but with a benzyl group instead of the indazole core.

    N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide: Similar enamide structure with different substituents.

Uniqueness: N-(1-Propan-2-ylindazol-5-yl)prop-2-enamide is unique due to the presence of the indazole core, which imparts specific biological and chemical properties. This makes it distinct from other enamides and suitable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-propan-2-ylindazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-4-13(17)15-11-5-6-12-10(7-11)8-14-16(12)9(2)3/h4-9H,1H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLWAFVIRKCYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C=C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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